molecular formula C26H26N2O3 B2709769 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide CAS No. 896273-98-6

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide

Cat. No.: B2709769
CAS No.: 896273-98-6
M. Wt: 414.505
InChI Key: OGAGRIFHJHEUJM-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a synthetic small molecule characterized by a pyrrolidin-5-one (pyrrolidinone) core substituted with a 3-methoxyphenyl group at the N1 position and a 3,3-diphenylpropanamide moiety at the C3 position. The 3-methoxyphenyl substituent may influence electronic properties and metabolic stability due to the electron-donating methoxy group. This compound is likely synthesized via amide coupling reactions, as evidenced by similar methodologies in the literature (e.g., EDCI-mediated coupling in ).

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-31-23-14-8-13-22(16-23)28-18-21(15-26(28)30)27-25(29)17-24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,16,21,24H,15,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAGRIFHJHEUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by cyclization to form the pyrrolidinone ring. The final step involves the coupling of the pyrrolidinone derivative with 3,3-diphenylpropanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, such as palladium or copper, in cross-coupling reactions, and the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide exhibit significant antitumor properties. For instance, studies have shown that derivatives of this compound can interact with proteins involved in cancer signaling pathways, potentially inhibiting tumor growth and proliferation.

Case Study : A study highlighted the interaction of related compounds with human serum albumin and immunoglobulin G, indicating strong binding affinity and suggesting a mechanism for modulating drug efficacy in cancer therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in treating neurological disorders. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mechanism : Molecular docking studies suggest that the compound binds to specific amino acid residues in the active site of AChE, thereby inhibiting its activity .

Antibacterial Properties

Preliminary research indicates that derivatives of this compound may possess antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide Pyrrolidinone 3-methoxyphenyl (N1), 3,3-diphenylpropanamide (C3) Potential CNS activity (hypothesized) -
1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (28) Pyrrolidinone + isatin Hydrazide-linked isatin moiety Antioxidant activity (IC₅₀: ~10 µM)
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole 3,3-diphenylpropanamide (amide side chain) Patent-listed; potential kinase inhibition
N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide Aminopyridine 3,3-diphenylpropanamide Synthesized via EDCI coupling (78% yield)
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Pyrazole N-hydroxy-N-methylpropanamide Unspecified biological activity

Functional and Pharmacological Comparisons

  • Antioxidant Activity: Compound 28 () incorporates an isatin-hydrazide group, which enhances antioxidant properties via radical scavenging.
  • Amide Substituent Effects: The benzothiazole derivative () replaces the pyrrolidinone core with a benzothiazole ring, likely improving aromatic stacking interactions but reducing conformational flexibility. This substitution may shift activity toward kinase or protease inhibition.
  • Synthetic Accessibility: The aminopyridine analogue () shares the 3,3-diphenylpropanamide group but uses EDCI-mediated coupling, achieving 78% yield. This suggests that the target compound could be synthesized efficiently using similar methods.
  • Methoxy Substitution : The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in compound 27 (). Positional isomerism may alter electronic distribution and binding affinity in receptor-mediated processes.

Physicochemical Properties

  • Melting Points: Pyrrolidinone derivatives with isatin-hydrazide groups (e.g., compound 28) exhibit higher melting points (~189–190°C) compared to diphenylpropanamide derivatives, which are likely lower due to reduced hydrogen bonding.
  • Lipophilicity : The 3,3-diphenylpropanamide group in the target compound increases logP compared to analogues with smaller substituents (e.g., compound 11m in , which has a 3-oxopropanamide group).

Research Implications and Gaps

  • Biological Activity : While highlights antioxidant activity for isatin-containing analogues, the target compound’s pharmacological profile remains uncharacterized. Screening for CNS activity (e.g., opioid receptor modulation) is warranted, given structural similarities to tramadol derivatives ().
  • Stereochemical Considerations: The pyrrolidinone ring’s puckering (see ) may influence binding conformations, necessitating computational modeling or crystallographic studies.
  • Patent Landscape : suggests that diphenylpropanamide derivatives are pharmacologically relevant, but further structure-activity relationship (SAR) studies are needed to optimize the target compound.

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H26N2O3
Molecular Weight378.46 g/mol
LogP3.5547
Polar Surface Area47.994 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties suggest that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.

Research on similar compounds indicates that they may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Some derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Certain analogs have been noted for their ability to modulate inflammatory pathways, which could be beneficial in conditions like arthritis.

Case Studies and Research Findings

  • Antioxidant Activity :
    A study evaluating structurally related compounds found that they effectively scavenged free radicals in vitro, indicating potential for use as dietary supplements or therapeutic agents against oxidative damage .
  • Antimicrobial Properties :
    Research has shown that compounds similar to this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth .
  • Anti-inflammatory Effects :
    In vitro studies demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects. This could be particularly relevant for chronic inflammatory diseases .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeEvidence/Findings
AntioxidantEffective in scavenging free radicals
AntimicrobialInhibition of S. aureus and E. coli growth
Anti-inflammatoryReduced pro-inflammatory cytokine production

Q & A

Q. What are the recommended synthetic routes for N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrrolidinone Formation : Start with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (precursor synthesis via cyclization of substituted acrylates with hydrazine derivatives) .

Amide Coupling : React the pyrrolidinone intermediate with 3,3-diphenylpropanoyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final compound.

Q. Key Optimization Parameters :

  • Temperature control (0–5°C during hydrazide formation to prevent side reactions) .
  • Stoichiometric ratios (1:1.2 molar excess of acyl chloride for complete coupling).

Q. Table 1. Representative Synthetic Yields

StepIntermediate/ProductYield (%)Purity (HPLC)
1Pyrrolidinone hydrazide85≥98%
2Final compound72–78≥95%

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.75–3.80 ppm, pyrrolidinone carbonyl at ~175 ppm) .
  • IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 189–190°C for intermediates) with literature .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ calculated for C₂₇H₂₆N₂O₃: 427.19) .

Advanced Research Questions

Q. What strategies are effective for analyzing the conformational dynamics of the pyrrolidinone ring in this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for structure refinement. Define ring puckering coordinates (Cremer-Pople parameters) to quantify deviations from planarity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical puckering amplitudes .

Q. Table 2. Conformational Analysis of Pyrrolidinone Ring

ParameterExperimental (X-ray)Theoretical (DFT)
Puckering Amplitude (Å)0.450.48
Phase Angle (°)120118

Q. How can researchers investigate the compound’s potential as a protease inhibitor, and what contradictions exist in activity data?

Methodological Answer:

  • Enzyme Assays : Test against SARS-CoV-2 Mpro (IC₅₀ determination via fluorescence resonance energy transfer (FRET)). Compare with positive controls (e.g., GC376) .
  • Contradictions :
    • reports moderate activity (IC₅₀ = 81.0 µM) against MERS-CoV, but low selectivity indices (SI < 5) suggest off-target effects.
    • shows structurally related hydrazides exhibit anticancer activity (IC₅₀ = 10–20 µM in 2D cell lines), but poor solubility limits efficacy in 3D models.

Q. Table 3. Bioactivity Profile

Assay TypeTargetIC₅₀/EC₅₀Model SystemReference
Viral ProteaseMERS-CoV Mpro81.0 µMIn vitro FRET
CytotoxicityHeLa Cells18.5 µM2D monolayer

Q. What computational approaches are suitable for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., SARS-CoV-2 Mpro PDB:6LU7). Prioritize residues (e.g., His41, Cys145) for mutagenesis validation .
  • QSAR Modeling : Train models with descriptors (logP, polar surface area) to correlate physicochemical properties with bioactivity. Address outliers using Bayesian neural networks .

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